![molecular formula C23H20N4O10S2 B4962429 N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBDNJ and belongs to the class of sulfonamide compounds.
Mecanismo De Acción
The mechanism of action of NBDNJ involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in various types of cancer and plays a crucial role in the regulation of pH in tumor cells. NBDNJ binds to the active site of CA IX and inhibits its activity, thereby disrupting the pH regulation in tumor cells and leading to their death.
Biochemical and Physiological Effects
NBDNJ has been shown to exhibit potent inhibitory activity against CA IX in vitro and in vivo. It has also been shown to induce apoptosis in tumor cells and inhibit tumor growth in animal models. NBDNJ has a low toxicity profile and does not exhibit any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBDNJ has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent inhibitory activity against CA IX. However, one of the limitations of NBDNJ is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on NBDNJ. One of the major directions is the development of NBDNJ-based drugs for the treatment of cancer. Another direction is the modification of the structure of NBDNJ to improve its solubility and potency. Additionally, further studies are needed to investigate the potential applications of NBDNJ in other fields of science, such as materials science and catalysis.
Conclusion
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide) is a promising compound that has potential applications in various fields of science. Its potent inhibitory activity against carbonic anhydrase IX makes it a potential candidate for the development of anticancer drugs. Further research is needed to explore the full potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of NBDNJ involves the reaction of 2-(1-acetyl-2-oxopropyl)benzenesulfonamide and 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain a pure compound. The yield of the reaction is typically around 60%.
Aplicaciones Científicas De Investigación
NBDNJ has been extensively studied for its potential applications in various fields of science. One of the major applications of NBDNJ is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in various types of cancer. This makes NBDNJ a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O10S2/c1-14(28)23(15(2)29)21-11-16(24-38(34,35)19-7-3-5-17(12-19)26(30)31)9-10-22(21)25-39(36,37)20-8-4-6-18(13-20)27(32)33/h3-13,23-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWRJYYIWUHHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
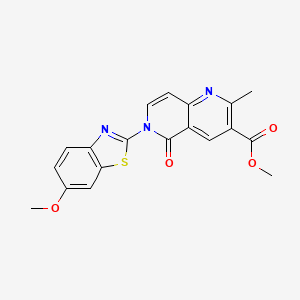


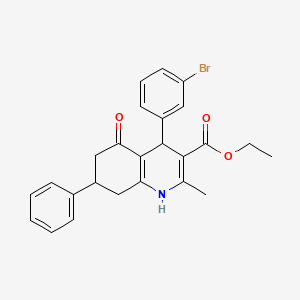
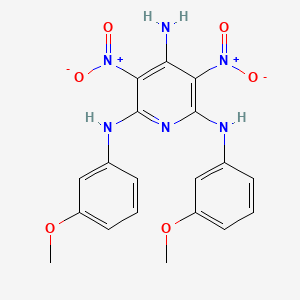
![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)
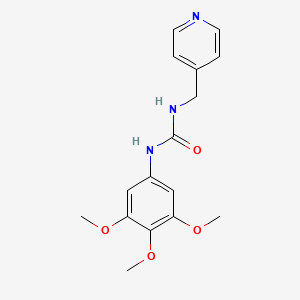
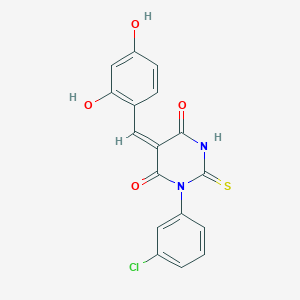
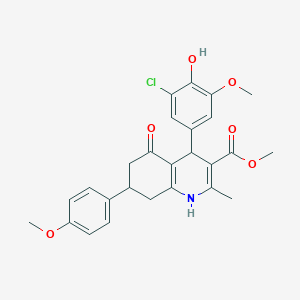
![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)